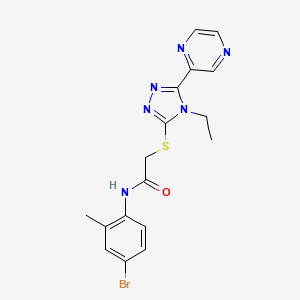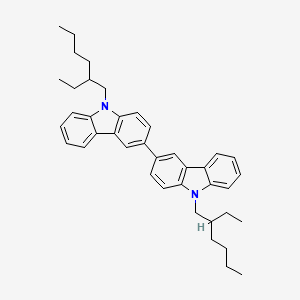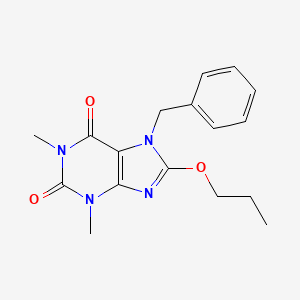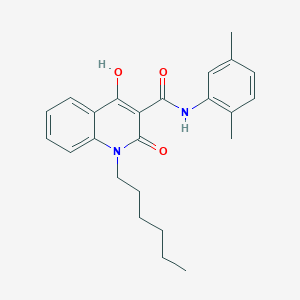
tetraethylazanium;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraethylazanium;hydrobromide can be synthesized by the reaction of tetraethylammonium hydroxide with hydrobromic acid. The reaction proceeds as follows: [ \text{Et}_4\text{N}^+ \text{OH}^- + \text{HBr} \rightarrow \text{Et}_4\text{N}^+ \text{Br}^- + \text{H}_2\text{O} ] The resulting product can be purified by evaporation of water and recrystallization from acetonitrile .
Industrial Production Methods
In industrial settings, this compound is typically produced through salt metathesis reactions. For example, mixing tetraethylammonium bromide with sodium perchlorate in water results in the precipitation of tetraethylammonium perchlorate, which can then be isolated .
Chemical Reactions Analysis
Types of Reactions
Tetraethylazanium;hydrobromide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrobromic acid, o-iodoxybenzoic acid, and potassium superoxide. Typical reaction conditions involve room temperature and solvents such as chloroform and water .
Major Products
Major products formed from reactions involving this compound include sulfoxides and dialkyl peroxides .
Scientific Research Applications
Tetraethylazanium;hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
Tetraethylazanium;hydrobromide exerts its effects by blocking autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors. This blocking action prevents signals carrying vasoconstrictor impulses from proceeding, making it a potential vasodilator .
Comparison with Similar Compounds
Similar Compounds
- Tetraethylammonium chloride
- Tetraethylammonium iodide
- Tetraethylammonium hydroxide
Uniqueness
Compared to other tetraethylammonium salts, tetraethylazanium;hydrobromide is less lipophilic and more easily crystallized. It is also more toxic, which limits its use in certain applications .
Properties
Molecular Formula |
C8H21BrN+ |
|---|---|
Molecular Weight |
211.16 g/mol |
IUPAC Name |
tetraethylazanium;hydrobromide |
InChI |
InChI=1S/C8H20N.BrH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1; |
InChI Key |
HWCKGOZZJDHMNC-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)CC.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dibromo-6-((E)-{[3-(4-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12038772.png)
![[2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12038778.png)

![3-hydroxy-1-oxo-N-(2-phenylethyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12038797.png)


![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B12038822.png)
![1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12038823.png)

![3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole](/img/structure/B12038832.png)
![[4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12038837.png)

![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12038863.png)

